(S)-1-Cbz-Amino-2-Boc-aminoisopentane
Overview
Description
(S)-1-Cbz-Amino-2-Boc-aminoisopentane is a chiral compound that features both carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-Amino-2-Boc-aminoisopentane typically involves the following steps:
Protection of the amine group: The primary amine is first protected using the Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Cbz group: The secondary amine is then protected using the Cbz group. This is done by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be employed to remove the protecting groups, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed to remove the Cbz group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Free amine after deprotection.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Cbz-Amino-2-Boc-aminoisopentane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Cbz-Amino-2-Boc-aminoisopentane is primarily related to its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amine functionalities from unwanted reactions, allowing for selective modifications of other parts of the molecule. The removal of these protecting groups is typically achieved through acid or hydrogenation reactions, respectively, revealing the free amine for further chemical transformations.
Comparison with Similar Compounds
- (S)-1-Cbz-Amino-2-Boc-aminobutane
- (S)-1-Cbz-Amino-2-Boc-aminopentane
- (S)-1-Cbz-Amino-2-Boc-aminohexane
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain between the amine groups. This affects the compound’s reactivity and the steric hindrance around the amine functionalities.
- Uniqueness: (S)-1-Cbz-Amino-2-Boc-aminoisopentane offers a balance between steric protection and reactivity, making it particularly useful in peptide synthesis where selective protection and deprotection are crucial.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl N-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-13(2)15(20-17(22)24-18(3,4)5)11-19-16(21)23-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,20,22)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPACSTYIXKAHOY-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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